3-(4-Fluorophenyl)picolinic acid
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Overview
Description
3-(4-Fluorophenyl)picolinic acid is a compound with the CAS Number: 1192608-90-4 and a molecular weight of 217.2 . It is a pyridine carboxylate metabolite of tryptophan .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)picolinic acid is represented by the InChI Code: 1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)picolinic acid has a molecular weight of 217.2 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Anticancer Activities
One of the significant applications of “3-(4-Fluorophenyl)picolinic acid” is in the field of cancer research. It has been used in the synthesis of rhenium(I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . These complexes were tested on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells . One of the complexes, fac-[Re(Pico)(CO)3 (H2O)], showed toxicity with respective LC50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570), and 20.9 ± 0.8 (SI = 0.430) μg/mL . This suggests that it could be used as a positive control drug of toxicity .
Structural Studies
The compound has also been used in structural studies. The effect of the fluorine atoms on the backbone of the N,O’- bidentate ligand was investigated . A trend was noticed in the carbonyl stretching frequencies: with Pico< Tfpc < Dfpc .
Synthesis of Complexes
“3-(4-Fluorophenyl)picolinic acid” has been used in the synthesis of rhenium(I) tricarbonyl complexes . These complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84% . The complexes were characterized using various spectroscopic techniques: IR, 1H and 13C NMR, UV/Vis, and single-crystal X-ray diffraction .
Drug Development
The compound’s unique properties make it a potential candidate for drug development. Its ability to form complexes with metals like rhenium can be leveraged to develop new drugs . For instance, cis-platin, a metal-based drug, is widely used in cancer treatment . Similarly, “3-(4-Fluorophenyl)picolinic acid” could be used to develop new drugs with improved properties.
Biological Screening
The compound has been used in biological screening. The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells revealed one toxic complex . This suggests that the compound could be used in biological screening to identify potential drugs.
Ligand Design
“3-(4-Fluorophenyl)picolinic acid” can be used in ligand design. The compound’s ability to form complexes with metals like rhenium makes it a potential candidate for designing new ligands . These ligands could be used in various applications, including drug development and catalysis.
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to bind to zinc finger proteins (zfps), disrupting their structures and inhibiting function .
Mode of Action
It’s plausible that it might interact with its targets in a similar way as picolinic acid does, by binding to zfps and disrupting their structures .
Biochemical Pathways
Picolinic acid, a metabolite of tryptophan (TRY), has been implicated in the pathogenesis of major depression and other mental health conditions .
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRQJLIWJGHMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590944 |
Source
|
Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)picolinic acid | |
CAS RN |
1192608-90-4 |
Source
|
Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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